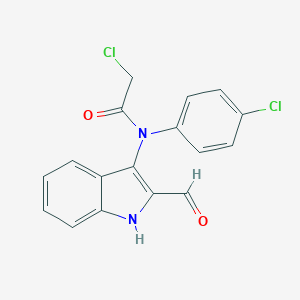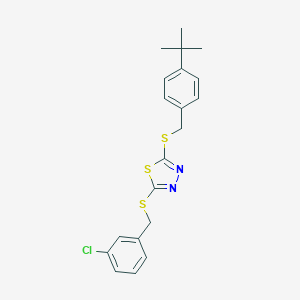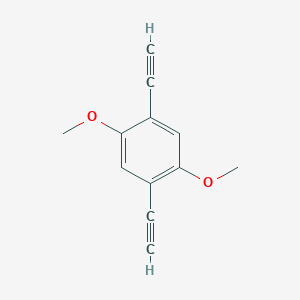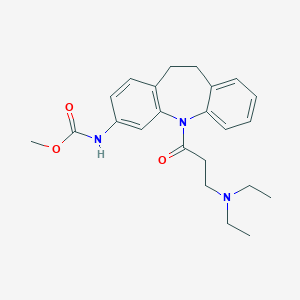
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)-, also known as CF3I, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- is not fully understood, but it is thought to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit certain enzymes involved in the inflammatory response.
生化学的および生理学的効果
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit certain enzymes involved in the inflammatory response, and have activity against a variety of cancer cell lines. Additionally, Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been shown to have low toxicity and good stability, making it a promising compound for further study.
実験室実験の利点と制限
One advantage of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- is its potential as a new lead compound for the development of anti-cancer and anti-inflammatory agents. Additionally, Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been shown to have low toxicity and good stability, making it a promising compound for further study. However, one limitation of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are several future directions for the study of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)-. One direction is the development of new synthetic methods that may be more efficient or cost-effective than the current method. Another direction is the study of the mechanism of action of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)-, which may lead to the development of new anti-cancer and anti-inflammatory agents. Additionally, the study of the pharmacokinetics and pharmacodynamics of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- may provide important information for the development of future therapeutic agents.
合成法
The synthesis of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- involves a multistep process that begins with the reaction of 4-chloroaniline and 2-formylindole in the presence of a catalyst. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. This method has been optimized to produce high yields of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- with high purity.
科学的研究の応用
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit certain enzymes.
特性
CAS番号 |
182123-52-0 |
|---|---|
製品名 |
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- |
分子式 |
C17H12Cl2N2O2 |
分子量 |
347.2 g/mol |
IUPAC名 |
2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-9-16(23)21(12-7-5-11(19)6-8-12)17-13-3-1-2-4-14(13)20-15(17)10-22/h1-8,10,20H,9H2 |
InChIキー |
SFVLUCLHDXIFRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=O)N(C3=CC=C(C=C3)Cl)C(=O)CCl |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=O)N(C3=CC=C(C=C3)Cl)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)





![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)





